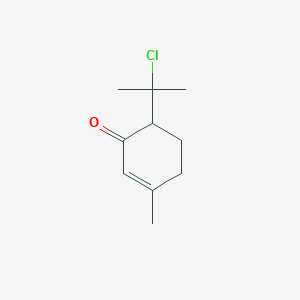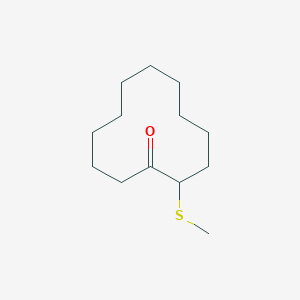
2-(Methylsulfanyl)cyclododecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)cyclododecan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a twelve-membered ring with a methylsulfanyl group attached to one of the carbon atoms. It is a white, waxy solid at room temperature and is soluble in nonpolar organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)cyclododecan-1-one typically involves the cyclization of linear precursors. One common method is the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane.
Industrial Production Methods
Industrial production of cyclododecanone, a precursor to this compound, involves the oxidation of cyclododecane. This process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)cyclododecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclododecanone ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclododecanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)cyclododecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, including lubricants and surfactants
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)cyclododecan-1-one involves its interaction with specific molecular targets. The methylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s cyclic structure allows it to fit into specific binding sites, affecting the function of biological molecules. The exact pathways and targets are still under investigation, but it is believed to modulate enzymatic activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecane: A cyclic hydrocarbon with a twelve-membered ring, used as a temporary binder in conservation and art restoration.
Cyclododecanone: A ketone derivative of cyclododecane, used as an intermediate in the synthesis of polymers and other chemicals.
Uniqueness
2-(Methylsulfanyl)cyclododecan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological molecules and provides opportunities for diverse chemical transformations that are not possible with its simpler counterparts .
Propriétés
Numéro CAS |
52190-38-2 |
|---|---|
Formule moléculaire |
C13H24OS |
Poids moléculaire |
228.40 g/mol |
Nom IUPAC |
2-methylsulfanylcyclododecan-1-one |
InChI |
InChI=1S/C13H24OS/c1-15-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h13H,2-11H2,1H3 |
Clé InChI |
MHLIPKJQDHTIQD-UHFFFAOYSA-N |
SMILES canonique |
CSC1CCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


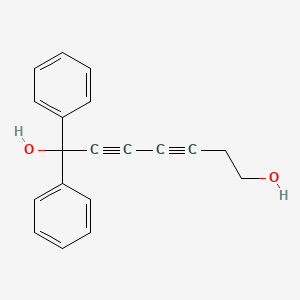
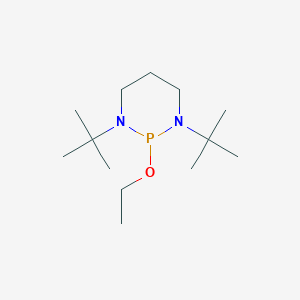
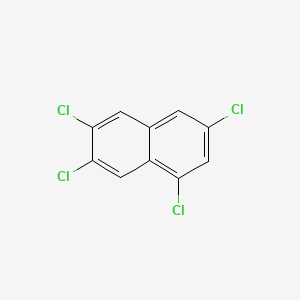
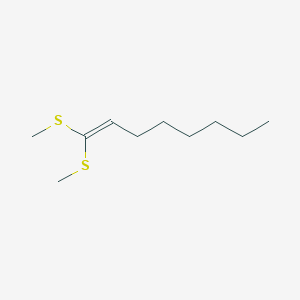
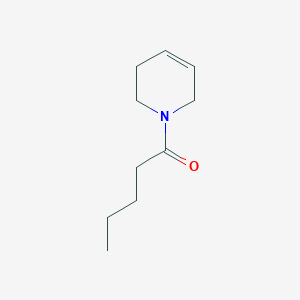
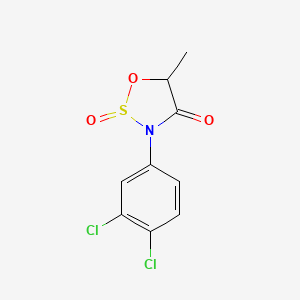
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
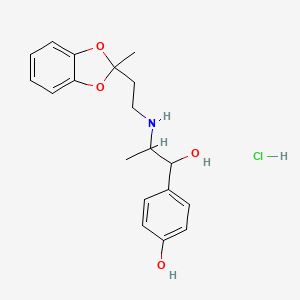
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
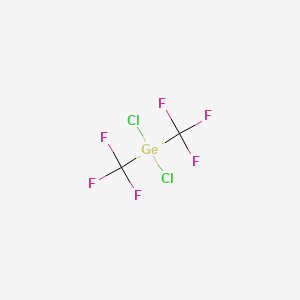
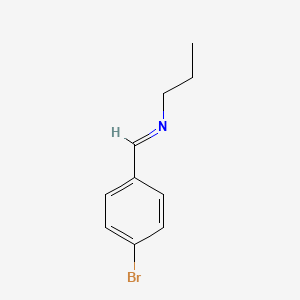
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
